molecular formula C18H17FN2O B5134508 (2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

(2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5134508
M. Wt: 296.3 g/mol
InChI Key: OUPWYEZGLXGOCJ-QINSGFPZSA-N
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Description

(2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl-substituted furan ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the furan ring.

    Addition of the fluorophenyl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and a suitable catalyst.

    Formation of the nitrile group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(3-chlorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(3-bromophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(3-methylphenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

Uniqueness

The presence of the fluorophenyl group in (2E)-2-(3-fluorophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O/c19-16-6-4-5-14(11-16)15(13-20)12-17-7-8-18(22-17)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPWYEZGLXGOCJ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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